Fenoldopam hydrochloride is a benzazepine derivative classified as a rapid-acting vasodilator. [] It exists as a racemic mixture of S and R isomers, with the R isomer exhibiting significantly higher affinity for dopamine D1-like receptors (D1 and D5) and moderate affinity for alpha-2 adrenergic receptors. [] Fenoldopam hydrochloride serves as a valuable tool in scientific research, particularly in cardiovascular and renal studies.
Fenoldopam hydrochloride is derived from the benzazepine class of compounds. It is classified as a dopamine D1 receptor agonist and is utilized mainly for the short-term management of severe hypertension in hospital settings. The compound is marketed under the brand name Corlopam and is administered intravenously to provide rapid blood pressure control.
The synthesis of fenoldopam involves several steps, primarily starting from 2-chlorohomoveratrylamine. The process includes:
This multi-step synthesis requires careful monitoring of reaction conditions to ensure high yields and purity.
Fenoldopam hydrochloride has the molecular formula with a molecular weight of approximately 305.76 g/mol. Its structural characteristics include:
The compound exists as a racemic mixture, where the R-isomer exhibits significantly higher affinity for dopamine D1 receptors compared to the S-isomer .
Fenoldopam hydrochloride primarily undergoes reactions relevant to its pharmacological activity:
These reactions underscore its role in managing blood pressure through direct vascular effects.
Fenoldopam exerts its effects by selectively activating dopamine D1-like receptors, which are coupled to G-proteins that stimulate adenylyl cyclase activity. This leads to increased levels of cyclic AMP within cells, promoting vasodilation through:
The rapid onset (within minutes) and short duration (<10 minutes) of action make it suitable for acute management of hypertension.
Fenoldopam hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its formulation as an injectable solution.
Fenoldopam hydrochloride has several important clinical applications:
Fenoldopam hydrochloride (C₁₆H₁₆ClNO₃·HCl) is a synthetic benzazepine derivative with a molecular weight of 342.22 g/mol. The compound features a 6-chloro-1-(4-hydroxyphenyl)-2,3,4,5-tetrahydro-1H-3-benzazepine-7,8-diol core structure, where the hydroxyl groups at positions 7 and 8 confer catechol-like properties essential for receptor binding [3] [6]. The hydrochloride salt form enhances water solubility (≥3.06 mg/mL or 10 mM at room temperature), facilitating intravenous administration [6]. Key physicochemical characteristics include:
Table 1: Physicochemical Profile of Fenoldopam Hydrochloride
Property | Specification |
---|---|
Molecular Formula | C₁₆H₁₆ClNO₃·HCl |
CAS Number | 181217-39-0 |
Appearance | Solid, crystalline |
Water Solubility | 3.06 mg/mL (10 mM) |
LogP (Octanol-Water) | ~2.1 (estimated) |
Ionizable Groups | Phenolic OH, tertiary amine |
Fenoldopam acts as a potent, selective partial agonist at D1-like dopamine receptors (D1 and D5 subtypes), with an EC₅₀ of 57 nM at D1 receptors [6]. This selectivity is evidenced by:
Renal vascular beds demonstrate exceptional sensitivity to fenoldopam, where D1 receptor activation increases renal blood flow by 40-60% at therapeutic concentrations [1] [5]. This renal selectivity stems from high D1 receptor density in afferent/efferent arterioles and tubular segments [1].
Table 2: Dopamine Receptor Selectivity Profile
Receptor Subtype | Affinity (Kᵢ/EC₅₀) | Activity | Functional Effect |
---|---|---|---|
D1 | 2.4 nM (Kᵢ) | Partial agonist | Renal/cerebral vasodilation |
D5 | 5.8 nM (EC₅₀) | Partial agonist | Vasodilation |
D2 | >1,000 nM (Kᵢ) | None | No effect |
D3 | >1,000 nM (Kᵢ) | None | No effect |
D4 | >1,000 nM (Kᵢ) | None | No effect |
Beyond dopamine receptors, fenoldopam exhibits complex adrenergic interactions:
In vivo hemodynamic studies demonstrate that fenoldopam reduces arterial resistance (Ra) by 35-40% and venous resistance (Rv) by 25-30% at 16 μg/kg/min, confirming balanced arterial and venous dilation [5]. The α2 antagonism becomes clinically significant only at supratherapeutic concentrations (>100 nM) [6].
Fenoldopam's racemic mixture (RS-fenoldopam) contains enantiomers with divergent pharmacological activities:
The racemic clinical formulation achieves net vasodilatory effects primarily through R-isomer activity, while S-isomer contributions remain pharmacologically negligible [3] [6].
Table 3: Stereochemical Influence on Fenoldopam Pharmacology
Parameter | R-Isomer | S-Isomer | Racemic Mixture |
---|---|---|---|
D1 Receptor EC₅₀ | 24 nM | >6,000 nM | 57 nM |
α2 Binding Affinity | 18 nM (Kᵢ) | 420 nM (Kᵢ) | 22 nM (Kᵢ) |
Renal Vasodilation | ++++ (EC₅₀ = 35 nM) | + (EC₅₀ = 8,500 nM) | +++ (EC₅₀ = 68 nM) |
Metabolic Half-life | ~4 minutes | ~7 minutes | ~5 minutes |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1